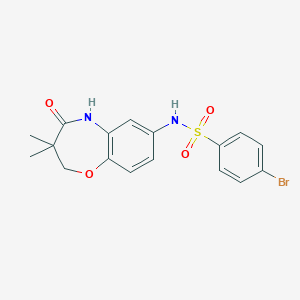

4-Brom-N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzol-1-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17BrN2O4S and its molecular weight is 425.3. The purity is usually 95%.

BenchChem offers high-quality 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- 4-Brom-N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzosulfonamid wurde auf sein antimikrobielles Potenzial untersucht. Es ist wichtig, seine Wirksamkeit gegen Bakterien, Pilze und andere Krankheitserreger zu untersuchen .

- Indole sind bedeutende heterocyclische Verbindungen, die in Naturprodukten und Medikamenten vorkommen. Forscher haben nach neuen Synthesemethoden zur Herstellung von Indolderivaten gesucht. Diese Verbindung könnte als Vorläufer für die Indolsynthese dienen und zur Medikamentenforschung und -entwicklung beitragen .

- Indolderivate zeigen oft verschiedene biologische Eigenschaften. Die Untersuchung der biologischen Wirkungen dieser Verbindung, wie z. B. entzündungshemmende, schmerzlindernde oder krebshemmende Aktivitäten, könnte wertvolle Einblicke für die Medikamentenentwicklung liefern .

- 4-Bromo-N,N-Dimethylanilin (eine verwandte Verbindung) wird als interner Standard in der analytischen Chemie verwendet. In ähnlicher Weise könnte diese Verbindung Anwendung bei der Bestimmung des Jodgehalts in Arzneimitteln, jodiertem Speisesalz und organischen Verbindungen finden .

Antimicrobial Activity

Indol-Derivate-Synthese

Biologische Aktivität

Interner Standard in der analytischen Chemie

Wirkmechanismus

Target of Action

The primary target of 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide is Acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .

Mode of Action

The compound interacts with its target, AChE, and significantly reduces its level . This reduction in AChE activity affects normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound affects the biochemical pathway involving reactive oxygen species (ROS) . Normally, cells produce ROS through their routine metabolic pathways. These compounds increase dramatically under cellular damage . The compound’s interaction with its target leads to an increase in oxidative stress, which negatively affects different cellular components .

Result of Action

The result of the compound’s action is a significant reduction in AChE levels . This leads to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms . Additionally, the compound’s interaction with its target leads to an increase in oxidative stress, which negatively affects different cellular components .

Action Environment

The environment can influence the action, efficacy, and stability of 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide. For instance, the compound was investigated in the brain of rainbow trout, where it showed significant effects on swimming performance, lipid peroxidation, and AChE activity . The specific environmental conditions of the “Aquarium Fish Rearing” unit in the Aquaculture Faculty at Atatürk University may have influenced these results

Eigenschaften

IUPAC Name |

4-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4S/c1-17(2)10-24-15-8-5-12(9-14(15)19-16(17)21)20-25(22,23)13-6-3-11(18)4-7-13/h3-9,20H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHSFTCRYDMAEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2513463.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513468.png)

![tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2513473.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2513477.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2513480.png)